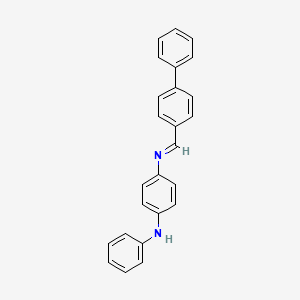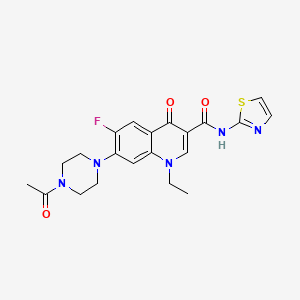
(4-anilinophenyl)(4-biphenylylmethylene)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-anilinophenyl)(4-biphenylylmethylene)amine, also known as ABPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPA is a Schiff base compound that is synthesized by the condensation reaction between 4-anilinophenylamine and 4-biphenylylcarboxaldehyde.
Wirkmechanismus
The mechanism of action of (4-anilinophenyl)(4-biphenylylmethylene)amine is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. (4-anilinophenyl)(4-biphenylylmethylene)amine has been shown to induce the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, (4-anilinophenyl)(4-biphenylylmethylene)amine has been found to downregulate the expression of anti-apoptotic proteins, such as Bcl-2, and upregulate the expression of pro-apoptotic proteins, such as Bax.
Biochemical and Physiological Effects:
(4-anilinophenyl)(4-biphenylylmethylene)amine has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (4-anilinophenyl)(4-biphenylylmethylene)amine exhibits potent cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that (4-anilinophenyl)(4-biphenylylmethylene)amine exhibits significant antitumor activity in mouse models of breast cancer and lung cancer. Additionally, (4-anilinophenyl)(4-biphenylylmethylene)amine has been found to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
(4-anilinophenyl)(4-biphenylylmethylene)amine exhibits several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity towards normal cells. However, (4-anilinophenyl)(4-biphenylylmethylene)amine also exhibits several limitations, including its instability in solution, which can lead to degradation and loss of activity over time. Additionally, (4-anilinophenyl)(4-biphenylylmethylene)amine exhibits poor solubility in water, which can limit its applicability in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (4-anilinophenyl)(4-biphenylylmethylene)amine. One potential direction is the development of novel (4-anilinophenyl)(4-biphenylylmethylene)amine-based materials for applications in catalysis and materials science. Another potential direction is the optimization of the synthesis method for (4-anilinophenyl)(4-biphenylylmethylene)amine to improve its stability and solubility. Additionally, further studies are needed to elucidate the mechanism of action of (4-anilinophenyl)(4-biphenylylmethylene)amine and its potential as an anticancer agent.
Synthesemethoden
The synthesis of (4-anilinophenyl)(4-biphenylylmethylene)amine involves the condensation reaction between 4-anilinophenylamine and 4-biphenylylcarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent system, such as ethanol or methanol, under reflux conditions. The product is obtained in a high yield after purification using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(4-anilinophenyl)(4-biphenylylmethylene)amine has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedicine. In materials science, (4-anilinophenyl)(4-biphenylylmethylene)amine has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its unique structural and electronic properties. In catalysis, (4-anilinophenyl)(4-biphenylylmethylene)amine has been employed as a ligand for the preparation of novel catalysts that exhibit high activity and selectivity in organic transformations. In biomedicine, (4-anilinophenyl)(4-biphenylylmethylene)amine has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-phenyl-4-[(4-phenylphenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2/c1-3-7-21(8-4-1)22-13-11-20(12-14-22)19-26-23-15-17-25(18-16-23)27-24-9-5-2-6-10-24/h1-19,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVPPKWZEGCTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-biphenyl-4-ylmethylidene]-N'-phenylbenzene-1,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6133824.png)
![(3S)-1-isobutyl-3-methyl-4-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperazinone](/img/structure/B6133828.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6133835.png)
![2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6133838.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6133852.png)

![2-(1-azepanyl)-N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide oxalate](/img/structure/B6133862.png)
![1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6133869.png)
![3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B6133871.png)
![(6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone](/img/structure/B6133875.png)
![1-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6133895.png)
![7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133901.png)
![N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B6133907.png)
